Asymmetrical PEG Configuration (m-PEG4 / PEG2-NHS) Versus Symmetrical PEG4-PEG4-NHS Analog: Molecular Weight and Structural Differentiation
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 (CAS 2107273-28-7) possesses an asymmetrical PEG architecture consisting of a methyl-capped tetraethylene glycol arm (m-PEG4) and a diethylene glycol arm terminating in NHS ester (PEG2-NHS). The closest commercially available analog, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 (CAS 2107273-30-1), differs by substitution of the PEG2 arm with a longer PEG4 arm . This structural distinction yields a molecular weight difference of 88.17 g/mol (838.43 vs. 926.6 g/mol) and a molecular formula difference of C4H8O2, directly attributable to the two additional ethylene oxide units in the PEG4-containing analog . The shorter PEG2-NHS arm in the target compound reduces the spatial separation between the Cy5 fluorophore and the conjugated biomolecule, which may be advantageous in applications requiring minimal linker bulk while retaining sufficient aqueous solubility enhancement.
| Evidence Dimension | Molecular weight and PEG arm configuration |
|---|---|
| Target Compound Data | 838.43 g/mol; asymmetrical configuration with m-PEG4 and PEG2-NHS arms; CAS 2107273-28-7 |
| Comparator Or Baseline | N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: 926.6 g/mol; asymmetrical configuration with m-PEG4 and PEG4-NHS arms; CAS 2107273-30-1 |
| Quantified Difference | Molecular weight difference: 88.17 g/mol (target is ~9.5% lower); PEG arm difference: 2 fewer ethylene oxide units (PEG2 vs. PEG4) |
| Conditions | Calculated from molecular formulas: target C45H60ClN3O10 vs. comparator C49H68ClN3O12 |
Why This Matters
The lower molecular weight and shorter reactive arm of the target compound provide a more compact linker option, which may reduce steric hindrance in densely functionalized bioconjugates or PROTAC constructs where minimal linker protrusion is desired.
